5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 5-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of the pyrrolo[2,3-b]pyridine core. One common method is the electrophilic iodination using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrrolo[2,3-b]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and other cellular processes . The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLRQGADINDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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